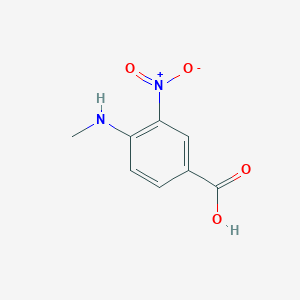

4-(Methylamino)-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMLIIWEQBYUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300675 | |

| Record name | 4-(methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41263-74-5 | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41263-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 41263-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3XW4KR39J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-(Methylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with the chemical formula C₈H₈N₂O₄.[1][2][3][4][5][6] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules.[4][7][8][9] This technical guide provides a comprehensive overview of its core physical properties, supported by experimental methodologies and a logical workflow for its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.

| Property | Value | References |

| CAS Number | 41263-74-5 | [1][2][4][5][7][9][10] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 196.16 g/mol | [1][2][3][5][6][7][11] |

| Appearance | Yellow solid/powder/crystal | [1][4][10][11][12][13][14] |

| Melting Point | >300°C; 210-212°C; 230°C | [1][8][11][12] |

| Boiling Point | 393.7 ± 37.0 °C (Predicted) | [1][12][15] |

| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [1][12] |

| pKa | 4.28 ± 0.10 (Predicted) | [1][7][10] |

| Solubility | Soluble in DMSO and Methanol; also reported to be soluble in water and ethanol. | [1][8][10][11] |

Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to differences in the crystalline form of the material or the presence of impurities. Further analysis using a standardized method is recommended for clarification.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of this compound. Below are standardized protocols that can be applied.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Prediction (Computational Method)

The provided pKa value is a prediction based on computational models. These methods typically involve the following steps:

-

Molecular Modeling: The 3D structure of this compound is built and optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Solvation Model: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the solvent (water) on the molecule's electronic structure.

-

Thermodynamic Cycle: The Gibbs free energy change of the deprotonation reaction in solution is calculated using a thermodynamic cycle. This involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution.

-

pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction using the appropriate thermodynamic equations.

Spectroscopic Characterization

While specific spectra are not provided, the following spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the protons in the molecule, including the aromatic protons, the methyl group protons, and the amine proton. ¹³C NMR would show the number of unique carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow: Synthesis

A common and industrially relevant method for the synthesis of this compound starts from 4-chlorobenzoic acid.[4][7] The workflow involves two main steps: nitration followed by nucleophilic aromatic substitution.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided protocols and workflow serve as a practical reference for its synthesis and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 41263-74-5 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. docsity.com [docsity.com]

- 9. 41263-74-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound(41263-74-5) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with significant applications in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, featuring a carboxylic acid group, a secondary amine, and a nitro group on an aromatic ring, makes it a versatile building block for the synthesis of a variety of complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline powder.[1][3][4] The presence of both a polar carboxylic acid group and a nitro group, along with a methylamino group capable of hydrogen bonding, influences its solubility and reactivity.[1][5] It is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41263-74-5 | [1][7][8] |

| Molecular Formula | C₈H₈N₂O₄ | [5][7][8] |

| Molecular Weight | 196.16 g/mol | [1][8][9][10] |

| Appearance | Yellow to orange crystalline powder/solid | [1][2][3][4] |

| Melting Point | >300 °C | [8][9] |

| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [8][9] |

| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 4.28 ± 0.10 | [1][11] |

| Solubility | Soluble in DMSO, Methanol, Water, Ethanol | [3][6] |

| InChI Key | KSMLIIWEQBYUKA-UHFFFAOYSA-N | [1][4][10] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Key Features and Predicted Ranges | Reference(s) |

| ¹H NMR | Carboxylic Acid (O-H): Variable, often >10 ppmAromatic (Ar-H): 7.0 - 9.0 ppmMethylamino (N-H): Broad signalMethyl (CH₃): Singlet | [2] |

| ¹³C NMR | Carbonyl (C=O): 160 - 185 ppmAromatic (Ar-C): 100 - 150 ppmMethyl (CH₃): Aliphatic region | [2] |

| FTIR | N-H Stretch: Around 3400 cm⁻¹O-H Stretch (Carboxylic Acid): Broad, 2500-3300 cm⁻¹C=O Stretch (Carboxylic Acid): Around 1700 cm⁻¹NO₂ Stretch (asymmetric): 1520-1560 cm⁻¹NO₂ Stretch (symmetric): 1345-1385 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (196.16).Key fragmentation patterns would involve the loss of COOH and NO₂ groups. | [2] |

Synthesis and Experimental Protocols

The most common and industrially applied synthesis of this compound starts from 4-chlorobenzoic acid.[1][2][7] This involves a two-step process: nitration followed by nucleophilic aromatic substitution. An alternative route begins with the nitration of 4-methylaminobenzoic acid.[3]

Synthesis from 4-Chlorobenzoic Acid

This is a widely used industrial method.[1][2][7]

Experimental Protocol:

-

In a reaction flask, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[2][7]

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 15°C.[7]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Experimental Protocol:

-

Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (B109427) (836 mL).[1]

-

Heat the mixture to reflux. A clear solution should be obtained.[1][4]

-

Maintain the reflux for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][12]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to approximately 2-5 with an acid such as 2M aqueous sulfuric acid or acetic acid to precipitate the product.[1][4][12]

-

Wash the filter cake with water and then with ethanol.[1]

-

The crude product can be further purified by recrystallization from ethanol.[1]

-

Dry the purified this compound under vacuum at 60 °C.[1] A yield of 95-97% with a purity of >99% can be expected.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13]

-

Antihypertensive Drugs: It is a key building block for angiotensin II receptor blockers like Candesartan and Irbesartan, which are used to treat high blood pressure and heart failure.[3][7]

-

Anticoagulants: It is a vital intermediate in the synthesis of Dabigatran (B194492), a direct thrombin inhibitor used to prevent blood clots.[1][13]

-

Anti-inflammatory Drugs: The compound is also utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[3][7]

-

Other Research Applications: It serves as a precursor for N-methyl-4-(methylamino)-3-nitrobenzamide, which is used to synthesize various pharmaceuticals, including triazole derivatives for diabetes and hypertension, and benzimidazole (B57391) analogs for immune disorders.[1][14] It is also used in material science for developing new materials.[13]

Logical Relationship in Dabigatran Synthesis

Caption: Role of this compound in the synthesis of Dabigatran.

Safety and Handling

This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Table 3: Safety and Handling Precautions

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and suitable gloves. Use a full-face respirator if exposure limits are exceeded. | [15][16][17] |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools. | [15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, light, and strong acids. | [3][8][15] |

| First Aid (Eyes) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [17] |

| First Aid (Skin) | Wash off with soap and plenty of water. Consult a physician. | [17] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [16][17] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. | [17] |

Conclusion

This compound is a compound of significant interest in organic synthesis, particularly for the development of pharmaceuticals. Its well-established synthetic routes and versatile reactivity make it an indispensable intermediate. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, drawing from available scientific literature and chemical data to support researchers and drug development professionals in their work.

References

- 1. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. guidechem.com [guidechem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. patents.justia.com [patents.justia.com]

- 11. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(41263-74-5) 1H NMR [m.chemicalbook.com]

- 15. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]

- 16. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

4-(Methylamino)-3-nitrobenzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details a common experimental protocol for its synthesis and presents a visual workflow of the synthetic process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [2][3][4][5] |

| Molecular Weight | 196.16 g/mol | [2][3][4] |

| CAS Number | 41263-74-5 | [3][4] |

| Appearance | Light yellow to amber to dark green crystalline powder | [4][6] |

| Purity | >98.0% (HPLC) | [4] |

| IUPAC Name | This compound | [2] |

| Solubility | Soluble in DMSO, Methanol (B129727), Water, and Ethanol (B145695) | [1][6] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [6] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-Dinitrobenzoic acid with methylamine (B109427).[3] The following protocol is a detailed description of this synthetic route.

Materials:

-

3,4-Dinitrobenzoic acid (10 g, 47.2 mmol)

-

Ethanol (50 mL)

-

Triethylamine (B128534) (TEA, 13 mL)

-

Methylamine (2M solution in methanol, 35 mL, 70 mmol)

-

Water

-

Acetic acid (AcOH)

Procedure:

-

Dissolve 3,4-Dinitrobenzoic acid in ethanol in a suitable reaction vessel.

-

Add triethylamine and a 2M solution of methylamine in methanol to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction, concentrate the mixture to remove the solvents.

-

Add water to the resulting residue.

-

Filter the mixture and acidify the filtrate with acetic acid.

-

Collect the precipitated solid by filtration.

-

Dry the solid to obtain 4-methylamino-3-nitrobenzoic acid.

The reported yield for this reaction is approximately 81%.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-(Methylamino)-3-nitrobenzoic Acid in DMSO

This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)-3-nitrobenzoic acid in dimethyl sulfoxide (B87167) (DMSO), tailored for researchers, scientists, and professionals in drug development. This document details quantitative solubility data, experimental protocols for solubility determination, and the synthetic pathway of the compound.

Physicochemical Properties and Solubility

This compound is a yellow solid organic compound.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] An understanding of its solubility is crucial for its application in synthetic chemistry and drug discovery processes.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined quantitatively. The available data is summarized in the table below.

| Solvent | Solubility | Molar Concentration (mM) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 280.38 | Sonication is recommended | [3] |

Experimental Protocol for Solubility Determination

While the specific method for the quantitative data point above is noted as "Sonication is recommended," a general and robust protocol for determining the kinetic solubility of a compound in DMSO is outlined below. This method is widely applicable in drug discovery settings.[3][4]

Principle

This method involves preparing a concentrated stock solution of the compound in DMSO and then serially diluting it in an aqueous buffer to determine the concentration at which precipitation occurs. The solubility is typically assessed by visual inspection or instrumental methods such as nephelometry or UV-Vis spectroscopy.[4]

Materials and Equipment

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance or turbidity

-

Vortex mixer

-

Sonicator

Procedure

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Sonication may be used to aid dissolution.[3]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

-

Observation and Measurement:

-

Visual Inspection: Examine each well for the presence of precipitate against a dark background.

-

Instrumental Analysis: Measure the absorbance or turbidity of each well using a plate reader. A significant increase in signal compared to the blank indicates precipitation.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Synthesis of this compound

This compound is primarily synthesized through a multi-step process. A common industrial method starts with 4-chlorobenzoic acid.[5][6] The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow of this compound.

Detailed Synthesis Protocol

-

Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-chlorobenzoic acid.[5]

-

Amination: The resulting 3-nitro-4-chlorobenzoic acid undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine. The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the final product, this compound.[5][6]

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant dabigatran.[3][7] Its chemical structure allows for further modifications to produce complex molecules with therapeutic properties. The workflow for its utilization in the synthesis of a key intermediate for benzimidazole (B57391) derivatives is illustrated below.

Caption: Synthesis of a key intermediate for benzimidazole analogues.[2]

References

- 1. This compound CAS#: 41263-74-5 [m.chemicalbook.com]

- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Physicochemical Properties of 4-(Methylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrobenzoic acid, with a specific focus on its melting point. The document details its chemical properties, outlines a standard experimental protocol for melting point determination, and visualizes key workflows relevant to its synthesis and analysis. This information is intended to support research and development activities in the pharmaceutical and chemical synthesis sectors.

Physicochemical Properties

This compound is a yellow crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] It is notably used in the production of antihypertensive drugs like Candesartan and Irbesartan, as well as the anticoagulant Dabigatran.[1][3] A summary of its key physicochemical properties is presented below. There are conflicting reports in the literature regarding its melting point, which are detailed in the table.

| Property | Value | Source(s) |

| CAS Number | 41263-74-5 | [1][4] |

| Molecular Formula | C₈H₈N₂O₄ | [4] |

| Molecular Weight | 196.16 g/mol | [3][5] |

| Appearance | Yellow Solid / Crystalline Powder | [1][2][6] |

| Melting Point | 210-212 °C | [1] |

| >300°C | [7][8] | |

| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [7][8] |

| pKa (Predicted) | 4.28 ± 0.10 | [5] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[9] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[10][11] The following protocol describes the capillary method for determining the melting point of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

-

Capillary tubes (sealed at one end)[12]

-

This compound sample

-

Mortar and pestle or spatula[12]

-

Thermometer

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry surface.

-

If necessary, finely crush the crystalline solid into a powder using a mortar and pestle or the flat side of a spatula.[12]

-

Dip the open end of a capillary tube into the powdered sample.[13]

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube.[13] The packed sample height should be approximately 1-2 cm.[12]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[11]

-

Accurate Determination: For an accurate measurement, begin heating the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[10][13]

-

Observe the sample closely through the magnifying lens.[10]

-

Record the temperature (t₁) at which the first drop of liquid appears.[12]

-

Continue heating at the slow rate and record the temperature (t₂) at which the entire solid sample has completely melted into a clear liquid.[12]

-

-

Reporting:

Visualized Workflows

The following diagrams illustrate the synthesis pathway for this compound and the general workflow for its melting point determination.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. apicule.com [apicule.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 41263-74-5 | Benchchem [benchchem.com]

- 6. This compound | 41263-74-5 [sigmaaldrich.com]

- 7. This compound CAS#: 41263-74-5 [m.chemicalbook.com]

- 8. haihangchem.com [haihangchem.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Identification and Chemical Properties of C8H8N2O4 Isomers

An In-depth Technical Guide to the Isomers of C8H8N2O4

This technical guide provides a comprehensive overview of the isomers corresponding to the molecular formula C8H8N2O4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical identity, properties, synthesis protocols, and biological significance.

The molecular formula C8H8N2O4 represents a variety of structural isomers, each with distinct chemical and physical properties. The differentiation between these isomers is critical, particularly in the context of drug development and biological activity, as even minor structural changes can lead to significant differences in pharmacological and toxicological profiles.[1][2][3]

Key isomers identified for C8H8N2O4 include derivatives of ethyldinitrobenzene, dinitroxylene, and other substituted aromatic compounds. A summary of their properties is presented below.

Data Presentation: Physicochemical Properties of C8H8N2O4 Isomers

| IUPAC Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | PubChem CID |

| 1-Ethyl-2,3-dinitrobenzene | Ethyldinitrobenzene | 31344-57-7 | 196.16 | 3015556[4] |

| 1-Ethyl-2,4-dinitrobenzene | 2,4-Dinitro-1-ethylbenzene | 1204-29-1 | 196.16 | 70999[5][6] |

| 1-Ethyl-3,5-dinitrobenzene | - | - | 196.16 | 18328478[7] |

| 1,3-Dimethyl-2,4-dinitrobenzene | 2,4-Dinitro-m-xylene | 603-02-1 | 196.16 | -[8] |

| 1,3-Dimethyl-2,5-dinitrobenzene | 2,5-Dinitro-m-xylene | 74709-95-8 | 196.16 | 54300001[9] |

| 1,3-Dimethyl-4,6-dinitrobenzene | 4,6-Dinitro-m-xylene | 616-72-8 | 196.16 | -[10] |

| 2-(4-Nitroanilino)acetic acid | N-(4-Nitrophenyl)glycine | 619-91-0 | 196.16 | 12095[11][12] |

| 4-(Methylamino)-3-nitrobenzoic acid | - | 41263-74-5 | 196.16 | -[13] |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | - | - | 196.16 | -[14] |

Experimental Protocols: Synthesis of Key Isomers and Intermediates

Several isomers of C8H8N2O4 serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[13][15] The following sections detail established protocols for their preparation.

Synthesis of this compound

This compound is a valuable intermediate in organic and pharmaceutical synthesis.[13] An industrial production method involves the nitration of 4-chlorobenzoic acid followed by a nucleophilic substitution with methylamine.[13]

Protocol:

-

Nitration: Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid. A nitrating mixture of concentrated sulfuric acid and nitric acid is then used to perform the nitration reaction, yielding 3-nitro-4-chlorobenzoic acid. The reaction solution is subsequently poured into a large volume of ice water to precipitate the product.[13]

-

Amination: The synthesized 3-nitro-4-chlorobenzoic acid is dissolved in a 30% aqueous solution of methylamine. The mixture is heated under reflux until the reaction is complete.[13]

-

Precipitation and Isolation: After the reaction, the pH of the solution is adjusted with an acid to precipitate the final product, this compound. The solid is then collected by filtration.[13]

A generalized workflow for this synthesis is depicted below.

Synthesis of Methyl 3-amino-4-methylbenzoate (Related Intermediate)

While not an isomer of C8H8N2O4, this compound is closely related, and its synthesis illustrates common organic chemistry techniques relevant to this class of molecules. One route involves the esterification of 3-amino-4-methylbenzoic acid.[16][17]

Protocol:

-

Setup: Dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (B129727) (approximately 25 mL per gram of acid) in a round-bottom flask.[17]

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the low temperature.[16][17]

-

Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16][17]

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Carefully add the residue to ice water.[16]

-

Neutralization and Extraction: Neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.[16]

-

Isolation: Combine the organic phases and dry them over magnesium sulfate. Evaporate the solvent to obtain the product, methyl 3-amino-4-methylbenzoate.[17]

Biological Significance and Signaling Pathways

The biological activity of C8H8N2O4 isomers is a subject of significant interest, particularly in toxicology and pharmacology. Isomerism plays a crucial role, as different isomers of the same compound can exhibit varied efficacy and safety profiles.[2][3] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[18][19]

Toxicological and Pharmacological Relevance

Compounds structurally related to C8H8N2O4 isomers, such as ethylbenzene, have been studied for their biological effects. Ethylbenzene, for example, has been classified as a possible human carcinogen, although the data does not strongly support a genotoxic mechanism of action. Chronic exposure to related alkylbenzenes can induce inflammatory and fibrotic signaling in liver cells.[20]

Furthermore, benzene (B151609) and its metabolites are known to induce hematotoxicity through mechanisms involving oxidative stress.[21] This process often involves the activation of stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which responds to cellular redox stress from reactive oxygen species (ROS).[21]

Conceptual Framework: Isomerism in Drug Action

The distinct biological effects of isomers can be attributed to the specific three-dimensional interactions between the molecule and its biological target, such as an enzyme or receptor. This concept is fundamental to drug design and development.

This guide has provided a technical overview of the isomers of C8H8N2O4, highlighting their chemical properties, synthesis methods, and the critical role of isomerism in their biological activity. This information serves as a valuable resource for professionals engaged in chemical research and drug development.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyldinitrobenzene | C8H8N2O4 | CID 3015556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-2,4-dinitrobenzene | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 1-Ethyl-3,5-dinitrobenzene | C8H8N2O4 | CID 18328478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 9. 2,5-Dinitro-m-xylene | C8H8N2O4 | CID 54300001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 11. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. guidechem.com [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 19. pioneerpublisher.com [pioneerpublisher.com]

- 20. Ethyltoluenes Regulate Inflammatory and Cell Fibrosis Signaling in the Liver Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of critical genes associated with oxidative stress pathways in benzene-induced hematotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of 4-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2][3][4] This document details the physicochemical properties, synthesis, and spectroscopic characterization of the molecule. While crystallographic data for the title compound is not publicly available, a comparative analysis with the structurally similar 4-ethylamino-3-nitrobenzoic acid is presented. Experimental protocols for its synthesis and characterization are also outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structural features that underpin the utility of this versatile molecule.

Introduction

This compound (Figure 1) is a nitro-substituted benzoic acid derivative featuring a methylamino group.[3] Its chemical structure, possessing a carboxylic acid function, a secondary amine, and a nitro group on an aromatic ring, makes it a valuable building block in organic synthesis.[2] The interplay of these functional groups, with the electron-donating methylamino group and the electron-withdrawing nitro and carboxylic acid groups, governs its reactivity and physicochemical properties. This compound serves as a crucial intermediate in the production of a range of pharmaceuticals, including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][5] Furthermore, it finds application as an intermediate in the synthesis of dyes and polymers.[1]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 41263-74-5 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [6] |

| Molecular Weight | 196.16 g/mol | [6] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 210-212 °C | [1] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |

| pKa (Predicted) | 4.28 ± 0.10 | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction.[2] A general experimental protocol is described below, followed by a workflow diagram.

Experimental Protocol: Synthesis of this compound

This protocol is based on the prevalent industrial method involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427).[2]

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (e.g., 30-40%)[7]

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully adjust the pH of the reaction mixture to approximately 3-5 with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[2]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a yellow crystalline solid.[7]

Synthesis Workflow

Structural Analysis

Crystallographic Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the crystal structure of the closely related derivative, 4-ethylamino-3-nitrobenzoic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

The study of 4-ethylamino-3-nitrobenzoic acid revealed that it crystallizes in the triclinic space group P-1. A key feature of its molecular structure is an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif. In the crystal lattice, molecules are linked into centrosymmetric dimers by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further stacked, with short O···O contacts between the nitro groups of adjacent molecules contributing to the overall crystal packing.

A summary of the crystallographic data for 4-ethylamino-3-nitrobenzoic acid is presented in Table 2 for comparative purposes.

| Parameter | 4-Ethylamino-3-nitrobenzoic acid |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.9354 (4) |

| b (Å) | 8.4741 (9) |

| c (Å) | 13.8106 (15) |

| α (°) | 89.256 (5) |

| β (°) | 84.730 (4) |

| γ (°) | 82.304 (4) |

| Volume (ų) | 454.49 (8) |

| Z | 2 |

Spectroscopic Analysis

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton positioned between the nitro and carboxylic acid groups would likely be the most deshielded.

-

Methyl Protons: The protons of the methylamino group will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.5 ppm).

-

Amine Proton: The N-H proton of the methylamino group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be observed as a very broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm).

¹³C NMR:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene (B151609) ring will resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the electron-withdrawing nitro and carboxylic acid groups will be shifted downfield, while the carbon attached to the electron-donating methylamino group will be shifted upfield.

-

Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region (typically 20-30 ppm).

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational frequencies are summarized in Table 3.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 | |

| C-O stretch | 1320-1210 | |

| Nitro Group | Asymmetric N-O stretch | 1550-1475 |

| Symmetric N-O stretch | 1360-1290 | |

| Amine | N-H stretch | 3400-3250 |

| N-H bend | 1650-1580 | |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600-1450 | |

| Alkyl | C-H stretch | 3000-2850 |

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (196.16). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Further fragmentation of the aromatic ring and the substituents would also be observed.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct interaction of this compound with specific signaling pathways. Its primary role in the literature is that of a synthetic intermediate for the development of bioactive molecules.[2][8] The diverse therapeutic applications of its derivatives, such as in treating hypertension and inflammation, suggest that the core structure of this compound can be modified to interact with various biological targets.[1]

For instance, the synthesis of novel benzimidazole (B57391) analogues, which have applications in immunological and hematological research, can utilize this compound as a precursor.[2] The general workflow for the utilization of this compound in drug discovery is depicted below.

Conclusion

This compound is a synthetically valuable molecule with a rich chemical scaffold that lends itself to the generation of diverse molecular entities. While a complete crystallographic structural elucidation is yet to be reported, analysis of its spectroscopic data and comparison with closely related structures provide a solid foundation for understanding its chemical behavior. Its established role as a key intermediate in the synthesis of important pharmaceuticals underscores its significance in medicinal chemistry and drug development. Future studies focusing on the direct biological activities of this compound and its derivatives could open new avenues for therapeutic interventions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]

- 3. 4 Methylamino 3 Nitrobenzoic Acid Manufacturer, Supplier from Vadodara [cleverpathway.com]

- 4. 41263-74-5 | MFCD00464322 | this compound [aaronchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 41263-74-5 [chemicalbook.com]

The Synthesis of Candesartan: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Candesartan (B1668252), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure. Its synthesis involves a multi-step process with several key intermediates that are crucial for achieving high yield and purity of the final active pharmaceutical ingredient (API), Candesartan Cilexetil. This technical guide provides an in-depth overview of the core synthetic strategies, focusing on the pivotal intermediates, their formation, and the associated experimental protocols.

Core Synthetic Strategies and Key Intermediates

The industrial synthesis of Candesartan Cilexetil predominantly revolves around the construction of the characteristic benzimidazole (B57391) and biphenyl-tetrazole moieties, followed by the esterification to the cilexetil prodrug form. A central strategy involves the use of protecting groups, particularly the trityl (triphenylmethyl) group, to facilitate selective reactions and minimize side products.

The key intermediates in the most common synthetic routes are:

-

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan) : The active drug molecule.

-

Trityl Candesartan (2-Ethoxy-1-[[2'-(1-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid) : A protected form of Candesartan where the tetrazole nitrogen is protected by a trityl group. This intermediate is crucial for preventing side reactions during subsequent esterification.[1]

-

Trityl Candesartan Cilexetil : The trityl-protected prodrug ester, which is the immediate precursor to the final API.

-

Methyl 2,3-diaminobenzoate : A key building block for the formation of the benzimidazole ring.

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : The biphenyl (B1667301) component used to introduce the side chain onto the benzimidazole core.

Synthetic Pathway Overview

A generalized synthetic pathway for Candesartan Cilexetil is outlined below. This multi-step process involves the initial synthesis of the benzimidazole core, followed by N-alkylation with the biphenylmethyl moiety, formation of the tetrazole ring, protection of the tetrazole, esterification, and final deprotection.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the synthesis of Candesartan Cilexetil, along with tabulated quantitative data for yields and reaction conditions.

Synthesis of Trityl Candesartan

The preparation of Trityl Candesartan is a critical step that involves the protection of the tetrazole ring of Candesartan.

Experimental Protocol:

To a solution of Candesartan in a suitable solvent such as dichloromethane, triethylamine (B128534) is added at a controlled temperature of 10-15°C. Subsequently, triphenylchloromethane (trityl chloride) is added in batches, and the reaction mixture is stirred for 3-4 hours at 21-25°C. The reaction is monitored until completion. The product is then isolated by adjusting the pH, separating the organic layer, and crystallizing from a solvent like absolute ethanol.

| Parameter | Value | Reference |

| Starting Material | Candesartan | N/A |

| Reagents | Triethylamine, Triphenylchloromethane, Dichloromethane | N/A |

| Reaction Time | 3-4 hours | N/A |

| Temperature | 10-25°C | N/A |

| Yield | 88.2% | [2] |

| Purity | >97% | N/A |

Synthesis of Trityl Candesartan Cilexetil

This step involves the esterification of Trityl Candesartan to its cilexetil ester form.

Experimental Protocol:

Trityl candesartan is reacted with 1-chloroethyl cyclohexyl carbonate in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylacetamide (DMA). The reaction mixture is heated to approximately 60°C for several hours. After completion, the product is isolated.

| Parameter | Value | Reference |

| Starting Material | Trityl Candesartan | N/A |

| Reagents | 1-chloroethyl cyclohexyl carbonate, Potassium carbonate, DMA | [3] |

| Reaction Time | 4 hours | [3] |

| Temperature | 60°C | [3] |

| Yield | 84.8% (example) | [4] |

| Purity | 94.64% (by HPLC, example) | [4] |

Deprotection to Candesartan Cilexetil

The final step is the removal of the trityl protecting group to yield the active pharmaceutical ingredient.

Experimental Protocol:

Trityl candesartan cilexetil is dissolved in a mixture of toluene (B28343) and methanol. The solution is heated to reflux for an extended period (e.g., 2-19 hours). The progress of the deprotection is monitored by a suitable analytical technique like HPLC. Upon completion, the product is isolated through concentration and crystallization.

| Parameter | Value | Reference |

| Starting Material | Trityl Candesartan Cilexetil | N/A |

| Reagents/Solvents | Toluene, Methanol | [4][5] |

| Reaction Time | 2-19 hours | [4][5] |

| Temperature | Reflux | [4][5] |

| Yield | 87-98% | [5][6] |

| Purity | >98.3% | [5] |

Mechanism of Action: Angiotensin II Receptor Blockade

Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS) and a potent vasoconstrictor. By selectively inhibiting the binding of Angiotensin II to the AT1 receptor, Candesartan prevents downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and sodium retention, ultimately resulting in a reduction in blood pressure.

This technical guide provides a foundational understanding of the key intermediates and synthetic strategies employed in the production of Candesartan Cilexetil. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. Further optimization of these synthetic steps continues to be an active area of research to enhance efficiency, reduce costs, and improve the environmental footprint of Candesartan synthesis..

References

- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

Bifunctional Molecules in Organic Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional molecules represent a paradigm shift in organic synthesis and drug discovery, moving beyond single-site interactions to orchestrate complex chemical transformations and biological events. By possessing two distinct functional moieties within a single molecular entity, these agents can simultaneously interact with two different reaction partners or biological targets. In synthesis, this translates to powerful catalytic systems that co-activate nucleophiles and electrophiles, leading to exceptional control over reactivity and stereoselectivity.[1][2][3][4] In drug development, this concept has given rise to revolutionary modalities like Proteolysis Targeting Chimeras (PROTACs), which hijack cellular machinery for targeted protein degradation.[5][6][7][8] This guide provides an in-depth exploration of the core principles, mechanisms, and applications of bifunctional molecules, offering detailed experimental insights and quantitative data for the modern researcher.

Core Concepts of Bifunctionality

A bifunctional molecule is broadly defined as a compound containing two distinct functional groups engineered to perform separate, often cooperative, functions.[5] These functions can be catalytic, binding, or a combination thereof. The two moieties are typically connected by a linker, the nature of which—its length, rigidity, and composition—is often critical to the molecule's overall efficacy.[5][6]

There are two primary classifications:

-

Homobifunctional Molecules: Possess two identical reactive groups, used for tasks like cross-linking identical proteins.

-

Heterobifunctional Molecules: Feature two different reactive groups, enabling the linkage of two distinct entities, such as an electrophile and a nucleophile in a catalytic cycle, or a target protein and an E3 ligase in a biological system.[5]

The power of this approach lies in its ability to emulate the efficiency of natural enzymes, which often utilize multiple active sites to precisely orient substrates and facilitate reactions.[1][4]

Bifunctional Molecules in Asymmetric Catalysis

In asymmetric synthesis, bifunctional catalysts have emerged as a frontier of research, enabling reactions with high enantioselectivity and efficiency.[9] These catalysts typically possess both a Lewis acidic site to activate an electrophile and a Lewis basic or Brønsted base site to activate a nucleophile.[1][4] This dual activation dramatically lowers the activation energy of the transition state and provides a highly organized chiral environment.

Thiourea-Based Catalysts

Chiral thiourea (B124793) derivatives are a prominent class of bifunctional organocatalysts. The thiourea moiety acts as a potent hydrogen-bond donor (a mild Lewis acid), activating electrophiles like nitroolefins or imines.[10][11][12] When appended with a basic group, such as a tertiary amine, the catalyst can simultaneously deprotonate a nucleophile (acting as a Brønsted base).[10][13]

Caption: Dual activation by a bifunctional thiourea catalyst.

This synergistic activation has been successfully applied to a wide range of enantioselective reactions, including Michael additions, aza-Henry reactions, and Mannich reactions.[10][13]

Quantitative Data on Bifunctional Catalysis

The efficacy of bifunctional catalysts is demonstrated by the high yields and enantioselectivities achieved. Below is a summary of representative results for the asymmetric Michael addition.

| Catalyst Type | Reaction | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| Thiourea-Amine | Michael Addition | Diethyl Malonate | β-Nitrostyrene | 95 | 93 | [14] |

| Thiourea-Amine | aza-Henry | Nitroalkane | N-Boc Imine | High | High | [10] |

| Amino(thio)urea | aza-Michael | Amine | α,β-Unsaturated Ketone | High | >90 | [15][16] |

| Thiourea-Amino Alcohol | Petasis-type | Alkenylboronic Acid | Quinolinium Salt | High | 97 | [10][13] |

| BINOL-Phosphine Oxide | Strecker Reaction | TMS-CN | Imine | High | High | [4] |

Bifunctional Molecules in Drug Development: PROTACs

Perhaps the most impactful recent application of bifunctionality is in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] These heterobifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5]

A PROTAC consists of three components:

-

A "warhead" ligand that binds to the target protein (Protein of Interest, POI).

-

An E3 ligase-recruiting ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6]

-

A flexible linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex, bringing the ligase into close proximity with the target.[7] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[5]

Caption: General workflow of targeted protein degradation by a PROTAC.

This technology offers significant advantages over traditional inhibitors, as it can eliminate the entire target protein rather than just blocking an active site, and can do so catalytically.[7][8] This opens up possibilities for targeting proteins previously considered "undruggable".[7][17]

Experimental Protocols

General Protocol for Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst

This protocol is a representative example for the reaction between a 1,3-dicarbonyl compound and a nitroolefin, adapted from procedures found in the literature.[14][15]

Materials:

-

Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (1-10 mol%)

-

1,3-Dicarbonyl compound (1.2 equivalents)

-

Nitroolefin (1.0 equivalent)

-

Anhydrous solvent (e.g., Toluene, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral thiourea catalyst.

-

Dissolve the catalyst in the anhydrous solvent.

-

Add the 1,3-dicarbonyl compound to the solution and stir for 5 minutes at the specified reaction temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Add the nitroolefin to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Characterize the product using NMR spectroscopy and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or a chiral shift reagent in NMR.[18][19]

Caption: A typical experimental workflow for asymmetric organocatalysis.

Conclusion and Future Outlook

Bifunctional molecules have established themselves as indispensable tools in modern organic chemistry and chemical biology. In catalysis, they provide an elegant and powerful strategy for achieving high levels of stereocontrol by mimicking enzymatic principles.[1][4] In drug discovery, modalities like PROTACs are revolutionizing how we approach therapeutic intervention by expanding the druggable proteome.[7][8]

Future research will likely focus on the design of novel bifunctional catalysts with even greater activity and broader substrate scope. The development of multi-functional catalysts, capable of orchestrating more complex tandem or cascade reactions, is also a promising avenue.[20] In the therapeutic realm, the "bifunctional" concept is expanding beyond protein degradation to include other proximity-induced events, such as targeted phosphorylation, dephosphorylation, or glycosylation, opening new frontiers in pharmacology.[8][17] The continued synergy between synthetic innovation and biological application ensures that bifunctional molecules will remain a vibrant and impactful field of scientific inquiry.

References

- 1. Research Portal [scholarscommons.fgcu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symeres.com [symeres.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharm.or.jp [pharm.or.jp]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Deep Dive into the Research History of Nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acid derivatives, a class of aromatic compounds characterized by a benzene (B151609) ring substituted with a carboxylic acid and one or more nitro groups, have a rich and evolving history in scientific research. Their versatile chemical nature, stemming from the electron-withdrawing properties of the nitro group and the reactivity of the carboxylic acid moiety, has positioned them as crucial building blocks and active pharmacophores in a multitude of scientific disciplines. From their early use as intermediates in the synthesis of dyes and industrial chemicals to their current applications in the development of sophisticated therapeutic agents and advanced materials, the journey of nitrobenzoic acid derivatives mirrors the progression of modern chemistry and pharmacology. This in-depth technical guide explores the core research history of these compounds, presenting key findings, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Physicochemical Properties of Nitrobenzoic Acid Isomers

The position of the nitro group on the benzoic acid ring significantly influences the physicochemical properties of the three main isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These properties are fundamental to their reactivity and biological activity.

| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |

| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |

| Melting Point (°C) | 146–148 | 139–141 | 237–242 |

| pKa (in water) | ~2.16 | ~3.47 | ~3.41 |

| Solubility in water | ~6.8–7.8 g/L | ~0.24 g/100 mL (15 °C) | <0.1 g/100 mL (26 °C) |

Historical Perspective and Key Research Milestones

The exploration of nitrobenzoic acid and its derivatives began with foundational organic synthesis. Early research focused on the nitration of benzoic acid and the oxidation of nitrotoluenes to produce the various isomers.[1] These compounds initially served as vital intermediates in the burgeoning dye industry.

A significant turning point in the research trajectory was the discovery of the biological activities of compounds derived from nitrobenzoic acids. For instance, 4-aminobenzoic acid, synthesized from 4-nitrobenzoic acid, became a precursor to the local anesthetic procaine.[1] This marked the entry of nitrobenzoic acid derivatives into the pharmaceutical landscape.

Subsequent decades saw an expansion of their applications into agrochemicals, polymers, and materials science.[2] More recently, research has focused on the direct pharmacological effects of nitrobenzoic acid derivatives and their metal complexes, revealing their potential as antimicrobial and anticancer agents. Furthermore, specific derivatives have been identified as modulators of key cellular signaling pathways, opening new avenues for therapeutic intervention.

Key Research Areas and Applications

Antimicrobial Activity

Nitrobenzoic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of cellular processes due to their acidic nature and their ability to interact with microbial enzymes and membranes.

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity (MIC/IC50) | Reference |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broad inhibitory profile | [3] |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Selective inhibition comparable to gentamicin | [3] |

| 4-nitro-benzamide derivatives (Compounds 3a and 3a1) | Various bacteria | Most active among synthesized compounds | [4] |

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives [3]

-

Compound 1 (methylethanolammonium salt): A solution of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) in acetone (B3395972) is reacted with a solution of methylethanolamine (MMEA) in acetone. The resulting solution is stirred and allowed to evaporate slowly, yielding yellow crystals of the salt.

-

Compound 2 (potassium coordination polymer): Compound 1 is reacted with potassium iodide in an ethanol/water mixture. The solution is heated, refluxed, and then allowed to cool gradually, leading to the formation of colorless single crystals over time.

Synthesis of 4-nitro-Benzamide Derivatives [4]

Equimolar concentrations of 4-nitrobenzamide (B147303) and various aryl aldehydes are refluxed in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. The solvent is removed, and the residue is worked up with water and extracted with ethyl acetate (B1210297) to yield the Schiff base derivatives.

Anticancer Activity

The potential of nitrobenzoic acid derivatives in oncology has been a significant area of investigation. These compounds and their metal complexes have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data on Anticancer Activity of Copper(II) Nitrobenzoate Complexes [5]

| Complex | Cancer Cell Line | IC50 (µM) |

| [Cu(ncba)₂(phen)] | HeLa | 8.99 |

| A549 | 11.32 | |

| HepG2 | 12.19 | |

| [Cu(ncba)₂(bpy)] | HepG2 | 24.46 |

| HeLa | 35.92 | |

| A549 | 44.85 | |

| (ncba = 4-chloro-3-nitrobenzoate; phen = 1,10-phenanthroline; bpy = 2,2'-bipyridine) |

Experimental Protocols

Evaluation of Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells.

Enzyme Inhibition and Signaling Pathway Modulation

Recent research has unveiled the ability of specific nitrobenzoic acid derivatives to interact with and modulate key cellular signaling pathways, highlighting their potential for targeted therapies.

a) Inhibition of Coenzyme Q Biosynthesis

4-Nitrobenzoate (B1230335) has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme crucial for the biosynthesis of Coenzyme Q (ubiquinone).[6][7] Coenzyme Q is a vital component of the mitochondrial respiratory chain and a lipid-soluble antioxidant.[6] Inhibition of its synthesis can lead to impaired mitochondrial function and increased oxidative stress.[8][9]

Experimental Protocol: Inhibition of Coenzyme Q10 Biosynthesis [8]

Human fibroblasts are cultured in a glucose-free medium supplemented with galactose. The cells are treated with varying concentrations of 4-nitrobenzoate (4-NB). After incubation, cellular Coenzyme Q10 levels are measured, typically by high-performance liquid chromatography (HPLC). The effects on mitochondrial function can be assessed by measuring ATP levels and reactive oxygen species (ROS) production.

b) Modulation of the Keap1-Nrf2 and Heat Shock Response Pathways by Nitro-fatty Acids

While not classic nitrobenzoic acids, nitro-fatty acids, which also contain a nitro group, are potent signaling molecules that activate cytoprotective pathways. They react with nucleophilic cysteine residues on proteins, including Keap1, a key regulator of the Nrf2 transcription factor.[5][10] This leads to the activation of the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant and detoxification genes.[11][12] Additionally, nitro-fatty acids have been shown to activate the heat shock response (HSR), another crucial cellular stress response pathway.[11][13]

Signaling Pathway Diagrams

Conclusion and Future Directions